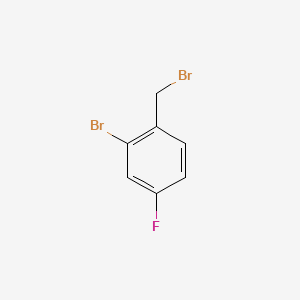
2-Bromo-4-fluorobenzyl bromide
Overview
Description
2-Bromo-4-fluorobenzyl bromide is an organic compound with the molecular formula C7H5Br2F. It is a substituted benzyl bromide, characterized by the presence of both bromine and fluorine atoms on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.
Mechanism of Action
Target of Action
2-Bromo-4-fluorobenzyl bromide is a type of organic compound . It is primarily used as a reagent in organic synthesis . Its primary targets are other organic compounds, where it acts as an alkylating agent .
Mode of Action
The compound interacts with its targets through a process known as alkylation . Alkylation involves the transfer of an alkyl group from the this compound to another molecule . This can result in the formation of a new carbon-carbon bond, which can lead to significant changes in the target molecule’s structure and properties .
Biochemical Pathways
This compound is often used in the Suzuki–Miyaura coupling reaction . This reaction is a type of cross-coupling reaction that allows for the formation of carbon-carbon bonds . The reaction involves the use of a palladium catalyst and an organoboron reagent . The this compound acts as the organoboron reagent in this reaction .
Pharmacokinetics
Its physical properties such as its density (19094g/ml at 25°C ) and boiling point (126 °C ) can impact its behavior in a chemical reaction.
Result of Action
The alkylation process involving this compound can lead to the formation of new organic compounds . For example, it can be used in the synthesis of 1-(2-fluoro-4-(1-methyl-1H-pyrazol-4-yl)benzyl)indoline-2,3-dione .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction requires a specific temperature and pH conditions . Additionally, the compound should be stored under inert gas at 2-8°C to maintain its stability . It’s also important to note that this compound is sensitive to moisture and should be handled under dry conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-4-fluorobenzyl bromide can be synthesized through several methods. One common approach involves the bromination of 2-fluoro-4-bromotoluene. The process typically includes the following steps:
Salification: Toluidine is used as the initial raw material.
Nitration: The compound undergoes nitration to introduce a nitro group.
Diazotization: The nitro group is converted to a diazonium salt.
Bromization: The diazonium salt is then brominated to form 2-fluoro-4-bromotoluene.
Reduction and Fluorination: The compound is reduced and fluorinated.
Bromization with Bromine Light: Finally, the compound is bromized with bromine light to synthesize this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination reactions under controlled conditions. The use of specialized equipment and optimized reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-4-fluorobenzyl bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines, thiols, and alcohols.
Catalysts: Palladium catalysts are often used in cross-coupling reactions involving this compound.
Solvents: Organic solvents such as dichloromethane and toluene are commonly used.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield benzylamine derivatives, while reactions with thiols can produce thioethers.
Scientific Research Applications
2-Bromo-4-fluorobenzyl bromide has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents.
Biological Research: It is employed in the study of biochemical pathways and molecular interactions.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-Fluorobenzyl bromide: Similar in structure but lacks the second bromine atom.
4-(Trifluoromethyl)benzyl bromide: Contains a trifluoromethyl group instead of a fluorine atom.
2,6-Difluorobenzyl bromide: Contains two fluorine atoms instead of one.
Uniqueness
2-Bromo-4-fluorobenzyl bromide is unique due to the presence of both bromine and fluorine atoms on the benzene ring. This combination of substituents imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research contexts .
Properties
IUPAC Name |
2-bromo-1-(bromomethyl)-4-fluorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2F/c8-4-5-1-2-6(10)3-7(5)9/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPLUIZXBWYUFMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)Br)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10443823 | |
| Record name | 2-Bromo-4-fluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61150-57-0 | |
| Record name | 2-Bromo-1-(bromomethyl)-4-fluorobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61150-57-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-fluorobenzyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10443823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
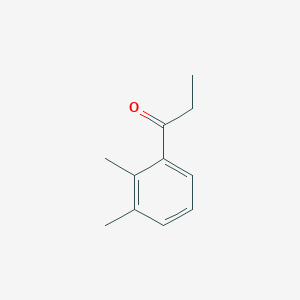
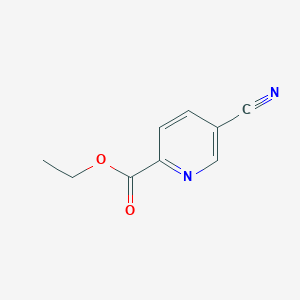

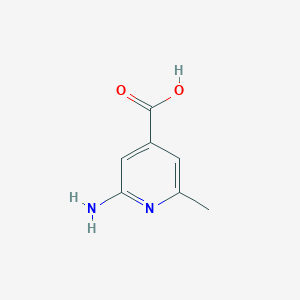
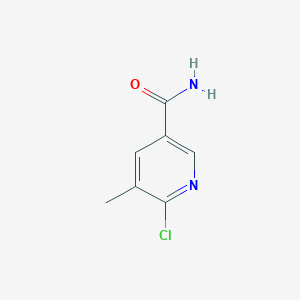
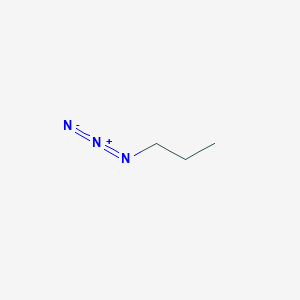
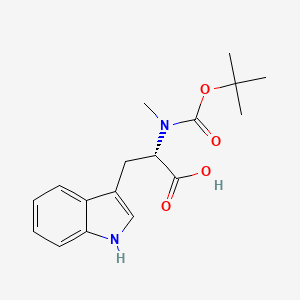

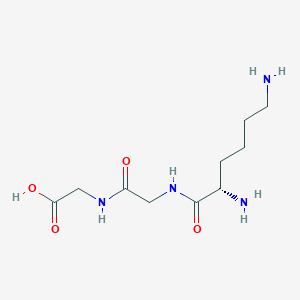
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]aniline](/img/structure/B1337705.png)
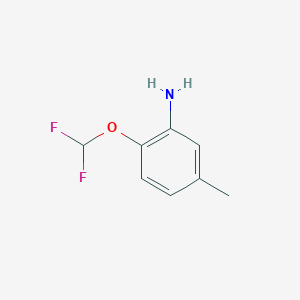
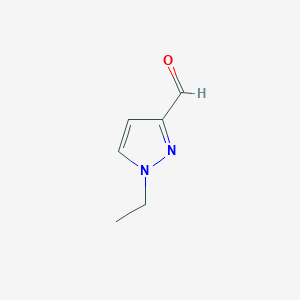
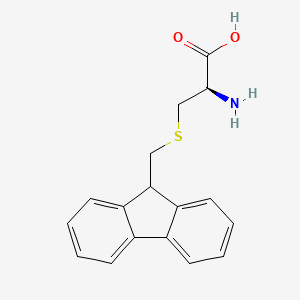
![(2S)-2-[[2-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]acetyl]amino]-3-phenylpropanamide](/img/structure/B1337713.png)
